N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide
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Overview
Description
N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyanomethyl group, a dibromophenoxy moiety, and a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dibromophenol with chloroacetonitrile in the presence of a base such as potassium carbonate to form 2-(2,4-dibromophenoxy)acetonitrile. This intermediate is then reacted with N-phenylacetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atoms.
Scientific Research Applications
N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-(2,4-dichlorophenoxy)-N-phenylacetamide
- N-(cyanomethyl)-2-(2,4-difluorophenoxy)-N-phenylacetamide
- N-(cyanomethyl)-2-(2,4-diiodophenoxy)-N-phenylacetamide
Uniqueness
N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide is unique due to the presence of dibromo groups, which impart distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZQPLUBRLKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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